molecular formula C12H23NO3 B6635055 Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate

Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate

Cat. No.: B6635055
M. Wt: 229.32 g/mol
InChI Key: NILSVCQPCRAESR-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate typically involves the esterification of 4-(3-methoxy-3-methylpiperidin-1-yl)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(3-methoxy-3-methylpiperidin-1-yl)butanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Hydrolysis: 4-(3-methoxy-3-methylpiperidin-1-yl)butanoic acid and methanol.

    Reduction: 4-(3-methoxy-3-methylpiperidin-1-yl)butanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The piperidine ring is known to interact with various biological targets, which can result in different pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-methylpiperidin-1-yl)butanoate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Ethyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its physical properties and reactivity.

Uniqueness

Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate is unique due to the presence of both a methoxy group and a piperidine ring, which can confer specific chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(16-3)7-5-9-13(10-12)8-4-6-11(14)15-2/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILSVCQPCRAESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)CCCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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